molecular formula C16H22N2O B5071790 4-[3-(2,3-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole

4-[3-(2,3-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B5071790
M. Wt: 258.36 g/mol
InChI Key: YHVFAIZVZOZIGT-UHFFFAOYSA-N
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Description

4-[3-(2,3-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,3-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with the 2,3-dimethylphenoxypropyl group: This step involves the nucleophilic substitution reaction where the pyrazole ring is reacted with 3-(2,3-dimethylphenoxy)propyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,3-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

4-[3-(2,3-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(2,3-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole
  • 4-[3-(2,6-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole

Uniqueness

The unique substitution pattern of 4-[3-(2,3-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole distinguishes it from other similar compounds. The position of the dimethyl groups on the phenoxy ring can significantly influence the compound’s reactivity, biological activity, and overall properties.

Properties

IUPAC Name

4-[3-(2,3-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-11-7-5-9-16(12(11)2)19-10-6-8-15-13(3)17-18-14(15)4/h5,7,9H,6,8,10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVFAIZVZOZIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCC2=C(NN=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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